3,4,6-Tri-O-acetyl-D-allal
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Overview
Description
3,4,6-Tri-O-acetyl-D-allal is a derivative of D-allal, a monosaccharide. It is characterized by the presence of three acetyl groups attached to the hydroxyl groups at positions 3, 4, and 6 of the sugar molecule. This compound is commonly used in organic synthesis, particularly in the preparation of glycosides and other carbohydrate derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,6-Tri-O-acetyl-D-allal typically involves the acetylation of D-allal. One common method is the reaction of D-allal with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to ensure selective acetylation at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3,4,6-Tri-O-acetyl-D-allal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4,6-Tri-O-acetyl-D-allal is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of complex carbohydrates and glycosides.
Biology: It is used in the study of carbohydrate metabolism and enzyme interactions.
Medicine: The compound is utilized in the development of glycosylated drugs and prodrugs.
Industry: It is employed in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3,4,6-Tri-O-acetyl-D-allal involves its ability to undergo various chemical transformations. The acetyl groups can be selectively removed or substituted, allowing the compound to participate in a wide range of reactions. These transformations are often catalyzed by enzymes or chemical reagents, leading to the formation of biologically active molecules .
Comparison with Similar Compounds
Similar Compounds
3,4,6-Tri-O-acetyl-D-glucal: Another acetylated sugar derivative with similar reactivity.
1,5-Anhydro-3,4,6-tri-O-acetyl-2-deoxy-D-ribo-hex-1-enitol: A related compound with a different sugar backbone
Uniqueness
3,4,6-Tri-O-acetyl-D-allal is unique due to its specific acetylation pattern, which allows for selective reactions at the 3, 4, and 6 positions. This selectivity makes it a valuable intermediate in the synthesis of complex carbohydrates and glycosides .
Properties
CAS No. |
52485-06-0 |
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Molecular Formula |
C12H16O7 |
Molecular Weight |
272.25 g/mol |
IUPAC Name |
[(2R,3S,4S)-3,4-diacetyloxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
InChI |
InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11+,12-/m0/s1 |
InChI Key |
LLPWGHLVUPBSLP-TUAOUCFPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H](C=CO1)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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